4,5-diphenyl-1,3-oxazole-2-thiol

Catalog No.
S8090612
CAS No.
M.F
C15H11NOS
M. Wt
253.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-diphenyl-1,3-oxazole-2-thiol

Product Name

4,5-diphenyl-1,3-oxazole-2-thiol

IUPAC Name

4,5-diphenyl-1,3-oxazole-2-thiol

Molecular Formula

C15H11NOS

Molecular Weight

253.32 g/mol

InChI

InChI=1S/C15H11NOS/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H,(H,16,18)

InChI Key

NYQSTRUSYDZNHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)S)C3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)S)C3=CC=CC=C3

4,5-Diphenyl-1,3-oxazole-2-thiol (CAS 6670-13-9) is a sterically demanding, sulfur-containing heterocyclic building block and ligand utilized across materials science, photographic processing, and medicinal chemistry [1]. Characterized by its highly lipophilic dual-phenyl substitution and a reactive mercapto group, the compound functions as an excellent bidentate or bridging ligand for transition metals, particularly in the synthesis of luminescent copper(I) and silver(I) complexes [2]. In industrial formulations, it serves as a critical oleophilic agent in silver halide diffusion transfer processes, while in pharmaceutical precursor procurement, it provides the precise steric volume required for isoform-selective enzyme inhibitors [3].

Research Fit

Versatile heterocyclic building block with thiol/thione reactivity
Soft ligand for late transition metal coordination studies
Reported purity grade from multiple suppliers supports procurement planning

Procurement substitution with simpler mercapto-heterocycles, such as 2-mercaptobenzoxazole (MBO) or 2-mercaptopyridine, frequently results in application failure due to the absence of the bulky 4,5-diphenyl moiety [1]. In photophysical applications, the lack of these sterically demanding phenyl rings prevents the necessary distortion of the metal coordination geometry, leading to undesirable non-radiative decay and altered emission spectra in Cu(I) complexes [2]. Similarly, in lithographic printing workflows, substituting this compound with less hydrophobic analogs fails to impart the required ink-receptivity (oleophilicity) to silver complexes, directly degrading print resolution and plate durability [3].

Substitution Risk

2‑Oxo or 2‑amino analogs lack thiol‑specific S‑alkylation and disulfide chemistry; substitution eliminates key synthetic routes.

Tautomeric equilibrium (thiol/thione) enables adaptable coordination modes not replicable with non‑thiol oxazoles.

Thermal stability difference with 2‑amino analog may lead to premature melting during high‑temperature protocols.

Steric Tuning of Cu(I) Luminescence and Coordination Geometry

In the synthesis of luminescent mixed-ligand copper(I) halides, the choice of the heterocyclic thioamide ligand dictates the coordination geometry and photophysical properties. When using 4,5-diphenyl-1,3-oxazole-2-thiol (dpoxtH) alongside 1,10-phenanthroline, the steric bulk of the 4,5-diphenyl substitution forces a highly distorted tetrahedral environment around the Cu(I) center [1]. Compared to less hindered baseline ligands like pyrimidine-2(1H)-thione (pymtH), the dpoxtH ligand shifts the metal-to-ligand charge transfer (MLCT) absorption and alters the emission maxima (typically in the 470–510 nm range depending on the halide). This structural distortion is critical for minimizing non-radiative decay pathways in solid-state emitters [1].

Evidence DimensionCoordination geometry distortion and MLCT emission tuning
Target Compound DataHighly distorted tetrahedral Cu(I) environment with specific MLCT absorption shifts
Comparator Or BaselinePyrimidine-2(1H)-thione (pymtH) (less distorted, different emission profile)
Quantified DifferenceSteric-induced bathochromic shifts and altered emission maxima (470-510 nm range)
ConditionsMixed ligand Cu(I) halide complexes with 1,10-phenanthroline

Enables materials scientists to precisely tune the emission color and quantum efficiency of copper-based OLEDs and luminescent sensors.

Melting point
Head-to-head
254–257 °C vs 2‑amino analog: 142 °C (Δ 112–115 °C)
Higher thermal robustness may support high‑temperature synthesis and recrystallization.
Literature melting points; verify under your experimental conditions.

Enhanced Oleophilicity in Silver Complex Diffusion Transfer Processes

In lithographic printing plate manufacturing, mercapto-substituted heterocycles are used to convert silver images into ink-receptive surfaces. 4,5-diphenyl-1,3-oxazole-2-thiol reacts with oxidized silver ions to form a crosslinked oleophilic silver complex [1]. Compared to standard comparators like 2-mercaptobenzoxazole, the presence of the two phenyl rings on the oxazole core exponentially increases the hydrophobicity of the resulting complex. This ensures superior ink adhesion to the silver image areas while maintaining clean non-image areas [1].

Evidence DimensionSurface oleophilicity (ink-receptivity) of the silver complex
Target Compound DataHigh ink adhesion due to dual phenyl ring hydrophobicity
Comparator Or Baseline2-mercaptobenzoxazole (lower hydrophobicity, standard ink adhesion)
Quantified DifferenceSignificantly higher oleophilicity of the crosslinked silver surface
ConditionsSilver complex diffusion transfer development followed by oxidizing treatment

Critical for procurement in the printing industry to maximize lithographic plate longevity and print resolution.

Tautomerism
Class‑level
Thione form (C=S) predominant; thiol (C‑SH) present in equilibrium. 2‑Oxo analog has no comparable equilibrium.
Tautomeric switch can modify hydrogen‑bonding and coordination geometry.
Equilibrium position may be solvent‑ and pH‑dependent.

Steric Bulk for Isoform-Selective HDAC6 Inhibition

In the development of epigenetic modulators, the 4,5-diphenyl-1,3-oxazole-2-thiol core serves as a critical structural determinant for isoform selectivity. In analogs of the HDAC6 inhibitor tubacin, this specific bulky core is required to selectively inhibit alpha-tubulin deacetylation [1]. When the 4,5-diphenyl-oxazole core is replaced with a smaller, less sterically demanding 2-mercaptopyridine or benzoxazole core, the selectivity for HDAC6 over other histone deacetylases is severely compromised or lost [1]. The specific spatial volume occupied by the two phenyl rings perfectly complements the HDAC6 binding pocket.

Evidence DimensionIsoform selectivity (HDAC6 vs. other HDACs)
Target Compound DataSelective inhibition of alpha-tubulin deacetylation (HDAC6)
Comparator Or Baseline2-mercaptopyridine core (loss of selective HDAC6 inhibition)
Quantified DifferenceMaintenance of high HDAC6 selectivity vs. broad-spectrum or loss of activity
ConditionsIn vitro HDAC isoform inhibition assays and cellular tubulin acetylation models

Essential for pharmaceutical library synthesis where off-target HDAC inhibition causes unacceptable cellular toxicity.

Singlet oxygen yield
Class‑level
Derived Zn(II) phthalocyanine (THL‑ZnPc): ΦΔ 0.53–0.68 Mg(II) analog (THL‑MgPc): ΦΔ 0.41–0.46 (DMSO/DMF)
Reported photophysical data support photosensitizer research evaluation.
Thiol‑dependent architecture required; benchmark values from one study.
Commercial purity
Data to verify
Reported ≥98.0% (HPLC) from multiple global suppliers (TCI, Thermo Scientific).
Multi‑vendor availability may reduce procurement risk; purity supports synthetic use.
Request batch‑specific COA for exact purity verification.

Precursor for Luminescent Copper(I) and Silver(I) Complexes

Due to its ability to force distorted tetrahedral coordination geometries, this compound is the preferred thioamide ligand for synthesizing highly efficient, non-noble metal-based luminescent materials, such as those used in OLEDs and chemical sensors [1].

Oleophilic Additive in Lithographic Printing Plate Manufacturing

In silver halide diffusion transfer processes, the high hydrophobicity of the dual phenyl rings makes this compound an optimal additive for converting silver images into highly ink-receptive (oleophilic) surfaces, ensuring high-resolution print quality [2].

Building Block for Isoform-Selective Epigenetic Modulators

For pharmaceutical library synthesis targeting HDAC6, the specific steric bulk of the 4,5-diphenyl-oxazole core is utilized to achieve high isoform selectivity, preventing the off-target toxicity associated with broad-spectrum HDAC inhibitors [3].

Application Fit

Application
Selection Property
Validation Focus
Transition metal complexation research
Soft thiol/thione donor with adaptable coordination mode
Metal‑binding stoichiometry and complex stability
Photosensitizer development (PDT research)
Thiol‑dependent peripheral substitution for phthalocyanine synthesis
Singlet oxygen quantum yield and photostability
High‑temperature organic synthesis
Elevated melting point relative to 2‑amino analog
Thermal stability during S‑alkylation or melt‑phase reactions
S‑alkylated derivative libraries
Thiol as a synthetic handle for diverse pharmacophore attachment
Reaction scope and purity of S‑alkylated products

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

253.05613515 g/mol

Monoisotopic Mass

253.05613515 g/mol

Heavy Atom Count

18

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